molecular formula C19H19NO3 B4611247 ethyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate

ethyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate

Cat. No.: B4611247
M. Wt: 309.4 g/mol
InChI Key: AUYCTFRGJZEOQM-OUKQBFOZSA-N
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Description

Ethyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.13649347 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Storage and Polymers

A study by Meng et al. (1996) synthesized a compound closely related to ethyl 4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzoate, exploring its application in reversible optical storage. This research demonstrated the compound's effectiveness in creating amorphous polymers capable of undergoing photoinduced birefringence, indicating its potential in optical data storage technologies. The cooperative motion between the azo and the compound's side groups significantly enhanced the photoinduced birefringence, marking a pioneering example of cooperative motion in amorphous polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

Hydrogen-bonded Supramolecular Structures

The molecular structure of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate was analyzed by Portilla et al. (2007), revealing its ability to form hydrogen-bonded supramolecular structures. This characteristic suggests its utility in the design of novel materials with specific molecular arrangements, potentially applicable in nanotechnology and materials science (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Antimicrobial Agents

A derivative of this compound was synthesized and characterized for its potential as an antimicrobial agent. Desai et al. (2007) developed new quinazolines showing significant antibacterial and antifungal activities, suggesting the compound's utility in developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

Nonlinear Optical Properties

The synthesis and characterization of Schiff base compounds derived from ethyl-4-amino benzoate were studied for their nonlinear optical properties by Abdullmajed et al. (2021). These compounds exhibited significant nonlinear refractive indices and optical limiting properties, highlighting their potential applications in optical devices and materials (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).

Anti-PAR4 Activity

Chen et al. (2008) focused on the derivative ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) and its potential in antiplatelet therapy. Their research identified functional groups crucial for anti-PAR4 (protease-activated receptor 4) activity, paving the way for developing novel antiplatelet agents (Chen, Kuo, Teng, Lee, Wang, Lee, Kuo, Huang, Wu, & Huang, 2008).

Properties

IUPAC Name

ethyl 4-[[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-3-23-19(22)16-8-10-17(11-9-16)20-13-12-18(21)15-6-4-14(2)5-7-15/h4-13,20H,3H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYCTFRGJZEOQM-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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